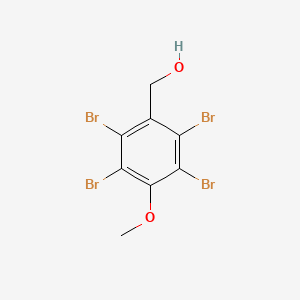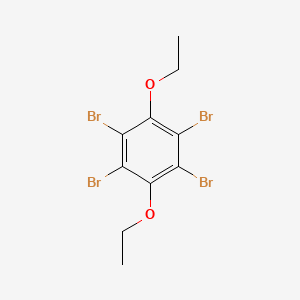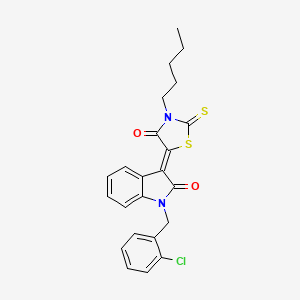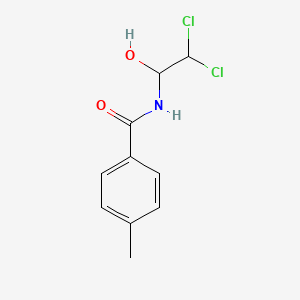
(2,3,5,6-Tetrabromo-4-methoxyphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3,5,6-Tetrabromo-4-methoxyphenyl)methanol is a brominated organic compound with the molecular formula C8H6Br4O2 and a molecular weight of 453.752 g/mol . This compound is characterized by the presence of four bromine atoms and a methoxy group attached to a phenyl ring, along with a hydroxymethyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3,5,6-Tetrabromo-4-methoxyphenyl)methanol typically involves the bromination of 4-methoxyphenol followed by the introduction of a hydroxymethyl group. One common method involves the use of bromine in the presence of a catalyst to achieve the tetrabromination of 4-methoxyphenol. The reaction conditions often include a solvent such as acetic acid and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled bromination. The use of automated systems and advanced catalysts can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2,3,5,6-Tetrabromo-4-methoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atoms can be selectively reduced to form less brominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups such as amino or nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Major Products
Oxidation: Formation of 2,3,5,6-tetrabromo-4-methoxybenzaldehyde or 2,3,5,6-tetrabromo-4-methoxybenzoic acid.
Reduction: Formation of less brominated phenylmethanol derivatives.
Substitution: Formation of 2,3,5,6-tetrabromo-4-methoxyphenyl derivatives with different functional groups.
Scientific Research Applications
(2,3,5,6-Tetrabromo-4-methoxyphenyl)methanol is used in various scientific research fields:
Chemistry: It serves as a precursor for the synthesis of other brominated compounds and as a reagent in organic synthesis.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research on its potential therapeutic applications, including its role as an antimicrobial or anticancer agent.
Industry: Utilized in the development of flame retardants and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2,3,5,6-Tetrabromo-4-methoxyphenyl)methanol involves its interaction with molecular targets such as enzymes and proteins. The bromine atoms and methoxy group contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by forming covalent bonds or through non-covalent interactions, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,3,5,6-Tetrabromo-4-methylphenol
- 2,3,5,6-Tetrabromo-4-nitrophenol
- 2,3,5,6-Tetrabromo-4-chlorophenol
Uniqueness
(2,3,5,6-Tetrabromo-4-methoxyphenyl)methanol is unique due to the presence of the methoxy group, which imparts distinct chemical properties compared to other similar compounds. The methoxy group enhances its solubility and reactivity, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C8H6Br4O2 |
|---|---|
Molecular Weight |
453.75 g/mol |
IUPAC Name |
(2,3,5,6-tetrabromo-4-methoxyphenyl)methanol |
InChI |
InChI=1S/C8H6Br4O2/c1-14-8-6(11)4(9)3(2-13)5(10)7(8)12/h13H,2H2,1H3 |
InChI Key |
JHRWMOANPYVLCT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C(=C1Br)Br)CO)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{(E)-[({[4-(4-Ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B11966259.png)
![(5Z)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11966263.png)
![(5E)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11966266.png)

![4-({(E)-[4-(Dimethylamino)phenyl]methylidene}amino)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11966277.png)

![N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11966287.png)
![Allyl (2E)-5-[4-(acetyloxy)phenyl]-2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11966296.png)


![(5Z)-5-({3-[4-(Isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11966318.png)

![N-[1-(1H-benzimidazol-2-ylsulfanyl)-2,2,2-trichloroethyl]-4-methoxybenzamide](/img/structure/B11966337.png)
![3-{(5Z)-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B11966340.png)
